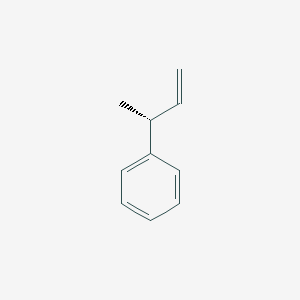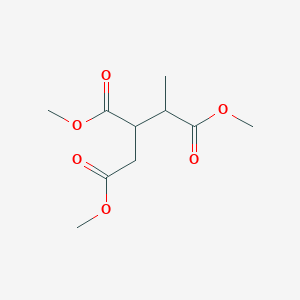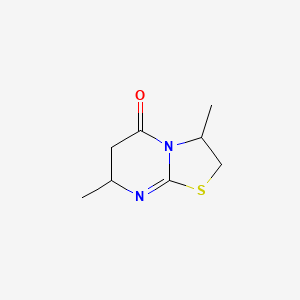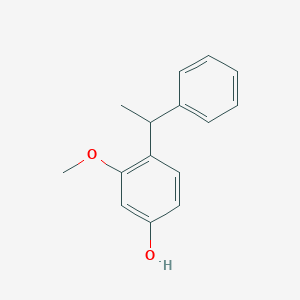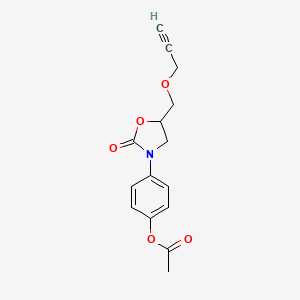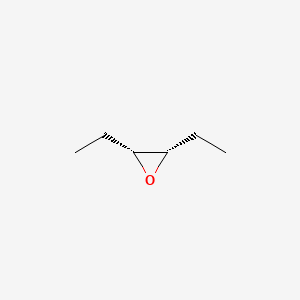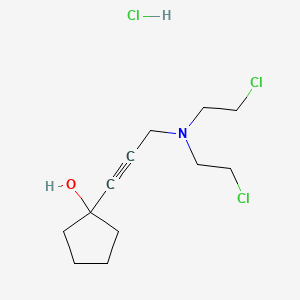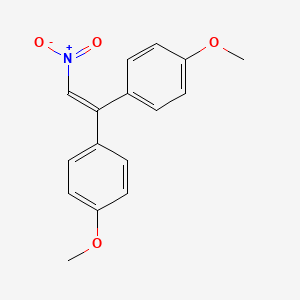
1,1-Bis(4-methoxyphenyl)-2-nitroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-methoxyphenyl)-2-nitroethene is an organic compound characterized by the presence of two methoxyphenyl groups attached to a nitroethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)-2-nitroethene typically involves the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-methoxyphenyl)-2-nitroethene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 1,1-Bis(4-methoxyphenyl)-2-aminoethene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,1-Bis(4-methoxyphenyl)-2-carboxyethene or corresponding aldehydes.
Scientific Research Applications
1,1-Bis(4-methoxyphenyl)-2-nitroethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitroalkene chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-2-nitroethene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, while the methoxyphenyl groups can engage in hydrophobic interactions or hydrogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethene: Lacks the nitro group, making it less reactive in redox reactions.
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol: Contains a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
1,1-Bis(4-methoxyphenyl)-2-phenylethanol:
Uniqueness
1,1-Bis(4-methoxyphenyl)-2-nitroethene is unique due to the presence of both methoxyphenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
36697-31-1 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
KFFANRUOKOLBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


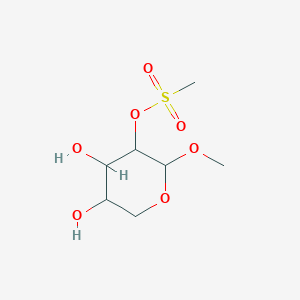

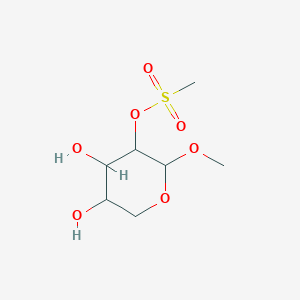
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

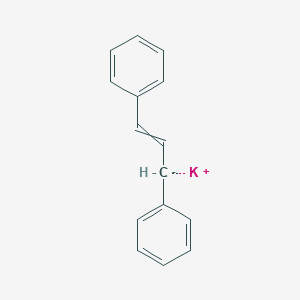
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
